![molecular formula C17H16N2O2S B5697714 N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide
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Overview
Description
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide, also known as MPTA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the family of acrylamide derivatives and has been found to have significant biological activity.
Mechanism of Action
The mechanism of action of N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is not fully understood. However, it has been proposed that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In addition, it has been shown to protect neurons from oxidative stress and may have a role in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide is its broad range of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to identify the optimal dosage and treatment regimen. In addition, N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide may have a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its mechanism of action and to identify the optimal treatment regimen. Finally, N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide may have potential as an antimicrobial agent. Further studies are needed to determine its efficacy against different types of bacteria and fungi and to identify the optimal dosage and treatment regimen.
Synthesis Methods
The synthesis of N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate salt. This salt is then reacted with 3-phenylacryloyl chloride in the presence of a base to yield N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide.
Scientific Research Applications
N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, antimicrobial, and anti-inflammatory properties. In addition, it has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
(E)-N-[(2-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-21-15-10-6-5-9-14(15)18-17(22)19-16(20)12-11-13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,19,20,22)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQBUWPOXOXNFT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(2-methoxyphenyl)carbamothioyl]-3-phenylprop-2-enamide |
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